![molecular formula C19H24N4O4 B13479033 2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound is a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method involves the reaction of 2,6-dioxopiperidine with isoindole-1,3-dione derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like diisopropylethylamine (DIPEA). The mixture is heated to around 90°C for 16 hours, followed by cooling to room temperature and removal of volatiles .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Diisopropylethylamine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is crucial for studying protein function and regulation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects through a pleiotropic mechanism of action. It induces apoptosis in tumor cells, disrupts tumor interactions with the cellular microenvironment, and improves autoimmune responses. The molecular targets and pathways involved include the activation of E3 ligase, which promotes the proteolysis of specific proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{ethyl[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers. This makes it particularly useful in the development of PROTACs and targeted protein degradation, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-9-10-22(4-2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25) |
InChI Key |
HHNUBPODLYLXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


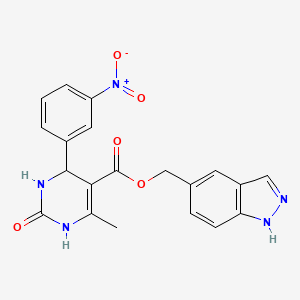
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
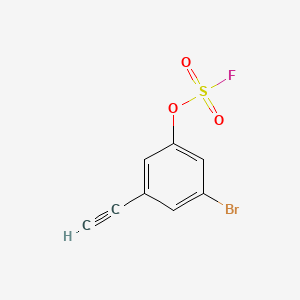
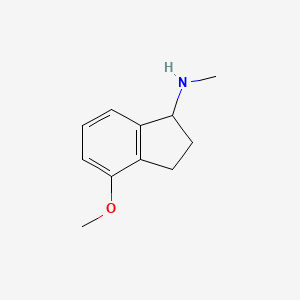
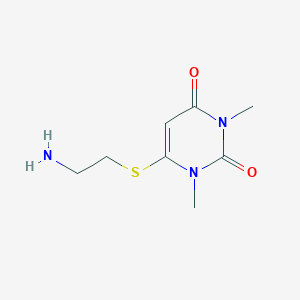


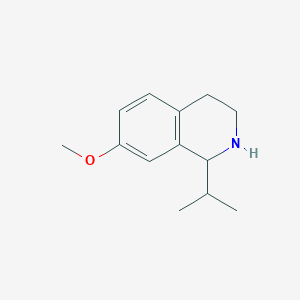
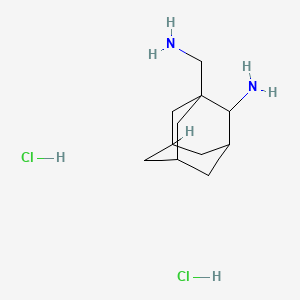
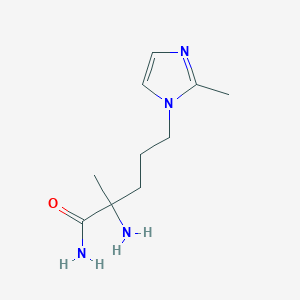
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)

